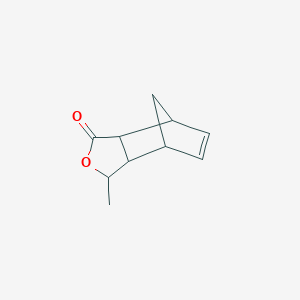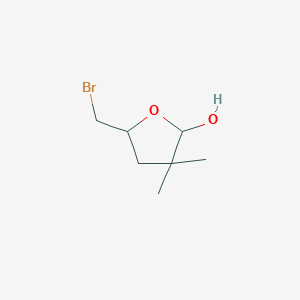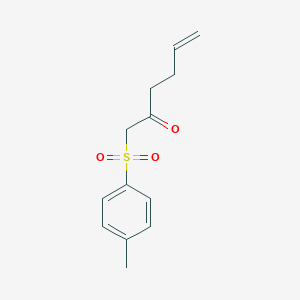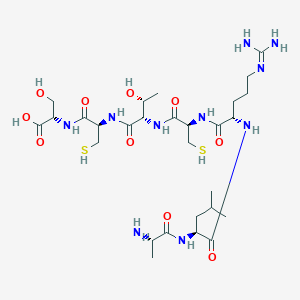
L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-threonyl-L-cysteinyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-threonyl-L-cysteinyl-L-serine is a complex peptide compound with a molecular formula of C15H30N6O4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-threonyl-L-cysteinyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-threonyl-L-cysteinyl-L-serine can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include peptides with modified structures, such as those with disulfide bonds or substituted amino acid residues. These modifications can enhance the peptide’s stability, activity, or specificity .
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-threonyl-L-cysteinyl-L-serine has several scientific research applications:
Chemistry: This compound is used as a model peptide in studies of peptide synthesis, structure, and reactivity.
Biology: It serves as a tool for investigating protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: The peptide is explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-threonyl-L-cysteinyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide and enhance its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-α-Glutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)-L-alanyl-L-leucyl-L-arginyl-D-prolylglycinamide: This compound shares structural similarities with L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-threonyl-L-cysteinyl-L-serine, including the presence of multiple amino acid residues.
L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid: Another peptide with a similar backbone structure.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine residues allows for the formation of disulfide bonds, enhancing the peptide’s stability and functionality .
Eigenschaften
CAS-Nummer |
848351-25-7 |
|---|---|
Molekularformel |
C28H52N10O10S2 |
Molekulargewicht |
752.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C28H52N10O10S2/c1-12(2)8-16(34-21(41)13(3)29)23(43)33-15(6-5-7-32-28(30)31)22(42)36-19(11-50)25(45)38-20(14(4)40)26(46)37-18(10-49)24(44)35-17(9-39)27(47)48/h12-20,39-40,49-50H,5-11,29H2,1-4H3,(H,33,43)(H,34,41)(H,35,44)(H,36,42)(H,37,46)(H,38,45)(H,47,48)(H4,30,31,32)/t13-,14+,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
HEXWHXLZXOVSIT-RGJFDMQWSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)

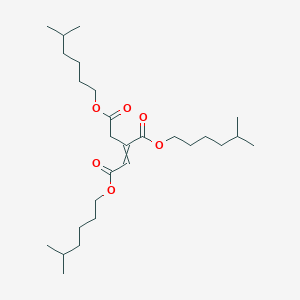

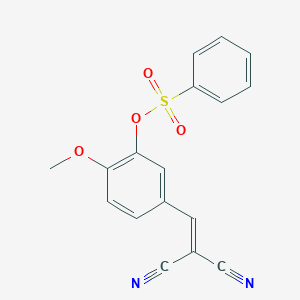
![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)

![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)
![2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid](/img/structure/B14194490.png)
